molecular formula C6H5ClFNO B13688266 O-(2-Chloro-4-fluorophenyl)hydroxylamine

O-(2-Chloro-4-fluorophenyl)hydroxylamine

Cat. No.: B13688266
M. Wt: 161.56 g/mol
InChI Key: XJMNWPVAZAVQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Chloro-4-fluorophenyl)hydroxylamine is an organic compound with the chemical formula C6H5ClFNO. It is a white crystalline solid that is poorly soluble in water but can dissolve in some organic solvents. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of O-(2-Chloro-4-fluorophenyl)hydroxylamine typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also emphasizes safety measures to handle the chemicals involved and to prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-4-fluorophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-Chloro-4-fluorophenyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Chloro-4-fluorophenyl)hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals, where specific reactivity and selectivity are required .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

O-(2-chloro-4-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5ClFNO/c7-5-3-4(8)1-2-6(5)10-9/h1-3H,9H2

InChI Key

XJMNWPVAZAVQCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.